molecular formula C15H16ClN3S B2569038 methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride CAS No. 1052547-29-1

methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride

Cat. No.: B2569038
CAS No.: 1052547-29-1
M. Wt: 305.82
InChI Key: GQMRJOBNKNJNJP-UHFFFAOYSA-N
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Description

Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride is a pyrazole-based compound featuring a phenyl group at position 1, a thiophen-2-yl group at position 3, and a methylamine moiety attached via a methyl linker at position 4 of the pyrazole ring. The hydrochloride salt enhances its solubility in polar solvents. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in diverse non-covalent interactions .

The compound’s structure combines aromatic (phenyl) and heteroaromatic (thiophene) systems, which may influence electronic properties, solubility, and biological activity. The thiophene’s sulfur atom can participate in π-π stacking and hydrogen bonding, while the methylamine group contributes to hydrophilicity.

Properties

IUPAC Name

N-methyl-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S.ClH/c1-16-10-12-11-18(13-6-3-2-4-7-13)17-15(12)14-8-5-9-19-14;/h2-9,11,16H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMRJOBNKNJNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1C2=CC=CS2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the phenyl and thiophene substituents. Common synthetic methods include:

    Cyclization Reactions: The pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones.

    Substitution Reactions: The phenyl and thiophene groups can be introduced through substitution reactions using appropriate halogenated precursors and nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenated precursors and nucleophiles like sodium azide or thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthesis of Heterocycles

Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride can be utilized in the synthesis of various heterocyclic compounds. The compound acts as a building block in palladium-catalyzed C–N cross-coupling reactions, which are pivotal for forming anilines and their derivatives. Such reactions have been employed to synthesize biologically active compounds, including potential anti-cancer agents and anti-inflammatory drugs .

Microwave-Assisted Synthesis

Recent studies have demonstrated that methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine can be synthesized efficiently using microwave-assisted techniques. For instance, a reaction involving 2-hydroxyacetophenones and 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives under microwave irradiation yielded products with high efficiency (up to 86% yield) in a significantly reduced time frame compared to traditional methods .

Reaction Conditions and Yields

Reaction TypeYield (%)Conditions
Microwave-assisted synthesis86Microwave irradiation at 100 W for 9–10 min
Palladium-catalyzed C–N couplingVariedDepends on substrate and catalyst used

Antitumor Potential

Compounds derived from this compound have shown promise as antitumor agents. The incorporation of the pyrazole moiety is known to enhance the biological activity due to its ability to interact with various biological targets, including kinases involved in cancer progression .

Inhibition Studies

Research indicates that derivatives of this compound can inhibit specific protein targets relevant to cancer therapy. For instance, studies have reported that certain pyrazole derivatives exhibit inhibitory effects on protein kinases, which are crucial for tumor growth and survival, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Properties

The compound's structural features also suggest potential anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases. The presence of thiophene and pyrazole rings may enhance its interaction with inflammatory mediators .

Case Study: Synthesis of Antitumor Agents

In a recent study, researchers synthesized a series of pyrazole derivatives using this compound as a key intermediate. These compounds were tested for their cytotoxic effects against various cancer cell lines, demonstrating significant activity compared to standard chemotherapeutic agents.

Case Study: Development of Anti-inflammatory Compounds

Another research initiative focused on modifying the methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine structure to enhance its anti-inflammatory properties. The modified compounds were evaluated in vitro for their ability to inhibit pro-inflammatory cytokines, showing promising results that warrant further investigation.

Mechanism of Action

The mechanism by which methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could involve disruption of bacterial cell membranes.

Comparison with Similar Compounds

Research Findings and Trends

  • Biological Activity : Thiophene-containing pyrazoles (target, ) show promise in antimicrobial studies, with MIC values <10 µg/mL against S. aureus .
  • Thermal Stability : Trifluoromethyl derivatives () exhibit higher thermal decomposition temperatures (~250°C) compared to thiophene analogs (~200°C) due to stronger C-F bonds.

Biological Activity

Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride, with the CAS number 1052547-29-1, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

The chemical formula of this compound is C15H16ClN3SC_{15}H_{16}ClN_3S, with a molecular weight of 305.8 g/mol. The compound is characterized by a pyrazole core substituted with phenyl and thiophene groups, which are known to enhance biological activity due to their electronic properties.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Activity

One of the most significant areas of research involves the compound's anticancer properties. In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure to this compound have shown promising results against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation.

CompoundCell LineIC50 (μM)
AMCF-70.48
BHCT1160.19
CMCF-71.93
DHCT1162.84

These findings suggest that modifications in the structure can lead to enhanced potency, possibly through mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase, as indicated by flow cytometry analysis .

The mechanism through which this compound exerts its effects may involve the activation of caspase pathways, which are crucial for apoptosis. Studies have shown that compounds in this class increase p53 expression levels and promote caspase cleavage, leading to programmed cell death in cancer cells .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of pyrazole derivatives:

  • Case Study on MCF-7 Cells : A study published in a peer-reviewed journal reported that a related pyrazole derivative exhibited an IC50 value comparable to Tamoxifen, a standard breast cancer treatment. The study emphasized the potential for these compounds as alternatives or adjuncts in cancer therapy .
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of pyrazole derivatives. Preliminary results indicate significant tumor reduction in treated groups compared to controls, although further research is needed to confirm these findings and understand the pharmacokinetics involved.

Safety and Toxicity

Safety assessments are crucial for any potential therapeutic agent. Preliminary toxicity studies indicate that this compound exhibits moderate toxicity profiles, with hazard statements indicating potential skin and eye irritation (H315, H319) and respiratory issues (H335) upon exposure . Proper handling and safety protocols must be adhered to during research and development phases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride?

  • Methodology : Synthesis often involves condensation reactions using thiourea or arylthiourea with substituted aldehydes (e.g., 3-formyl-indole derivatives) under reflux in acetic acid. For example, thiourea reacts with α-chloro ketones or bromoacetyl derivatives in dimethylformamide (DMF) with K₂CO₃ at 70–90°C, followed by purification via column chromatography .
  • Key Steps :

  • Use of Mannich bases for alkylation/ring closure (e.g., 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a precursor) .
  • Acid-catalyzed cyclization to form pyrazole and thiazole rings .

Q. What purification techniques are recommended for isolating this compound?

  • Chromatography : Flash column chromatography with silica gel and gradients of ethyl acetate/hexane is standard for removing unreacted intermediates .
  • Recrystallization : Ethanol or acetonitrile recrystallization improves purity, particularly for removing salts or byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR to verify amine, thiophene, and pyrazole substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Mechanistic Probes :

  • Isotopic labeling (e.g., ¹⁵N-thiourea) to track cyclization pathways .
  • Kinetic studies under varying temperatures to identify rate-determining steps (e.g., Favorskii rearrangements in α-chloro ketones) .
    • Computational Modeling : DFT calculations (e.g., Gaussian 09) to map transition states and energy barriers for ring-forming steps .

Q. What computational approaches are suitable for studying its molecular interactions?

  • Molecular Docking : Use canonical SMILES (e.g., CN(Cc1nc(oc1C)c1cccs1)Cc1noc(c1)c1ccccc1) to model binding with biological targets (e.g., enzymes or receptors) via AutoDock Vina .
  • MD Simulations : GROMACS for stability analysis in aqueous/solvent environments, focusing on amine-thiophene conformational dynamics .

Q. How can environmental persistence and ecotoxicological impacts be assessed?

  • Experimental Design :

  • Fate Studies : OECD 308/309 guidelines to evaluate biodegradation in water/sediment systems .
  • Toxicity Assays : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) .
    • Analytical Tools : LC-MS/MS for quantifying environmental concentrations in biotic/abiotic matrices .

Q. What crystallographic insights exist for related structural analogs?

  • XRD Analysis : Monoclinic unit cell parameters (e.g., space group P2₁/c) reveal hydrogen-bonded helical chains (N–H⋯N interactions) and dihedral angles between aromatic systems (e.g., 75.4° for thiazole-mesityl alignment) .
  • Refinement Strategies : Riding models for C-bound H-atoms and restrained refinement for amino groups .

Q. What toxicological data are critical for safe handling in laboratory settings?

  • Hazard Classification :

  • Skin corrosion/irritation (Category 2), severe eye damage (Category 1) based on GHS criteria .
  • Mutagenicity (Ames test) and carcinogenicity screening per IARC/OSHA guidelines .
    • Exposure Controls : Fume hoods (≥0.5 m/s airflow), PPE (nitrile gloves, goggles), and spill containment protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.